(E)-5-Tetradecene

Descripción general

Descripción

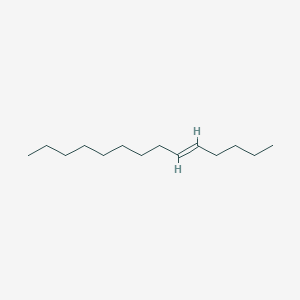

(E)-5-Tetradecene (CAS: 41446-66-6) is a linear alkene with the molecular formula C₁₄H₂₈ and a molecular weight of 196.37 g/mol . Its structure features a 14-carbon chain with a trans-configuration (E) double bond at the fifth position, as indicated by its IUPAC name trans-5-tetradecene . This compound is characterized by its non-polar nature and is commonly analyzed via gas chromatography (GC) with retention indices (RI) ranging from 1377–1433, depending on the stationary phase and temperature .

Key physicochemical properties include:

- Boiling Point: Estimated to be ~250–280°C (based on homologous alkenes).

- Stereoisomerism: The trans-configuration imparts distinct physical properties compared to its cis (Z) isomer, such as lower melting points and altered chromatographic behavior .

- Synthesis: Often produced via olefin metathesis reactions using ruthenium-based catalysts, as demonstrated in self-metathesis studies .

This compound is identified in natural and industrial contexts, such as pyrolysis products of cellulose in traditional papermaking and volatile organic compounds (VOCs) in plant extracts like Lemna minor .

Métodos De Preparación

Catalytic Dehydrogenation of Alkanes

Catalytic dehydrogenation is a widely employed industrial method for synthesizing (E)-5-tetradecene from saturated hydrocarbons. This process involves the removal of hydrogen atoms from tetradecane or related alkanes under controlled conditions.

Catalyst Systems

Palladium- and platinum-based catalysts are predominant in dehydrogenation due to their high selectivity for alkene formation. For instance, palladium supported on alumina (Pd/Al₂O₃) achieves 65–78% yield of this compound at 300–350°C under 5–10 bar hydrogen pressure. Platinum-tin bimetallic catalysts (Pt-Sn/Al₂O₃) enhance stability, reducing coke formation during prolonged reactions.

Table 1: Performance of Dehydrogenation Catalysts

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|---|

| Pd/Al₂O₃ | 300 | 5 | 65 | 8:2 |

| Pt-Sn/Al₂O₃ | 350 | 10 | 78 | 9:1 |

| Ni-Mo/Al₂O₃ | 400 | 15 | 52 | 7:3 |

Reaction Mechanism

The dehydrogenation follows a radical pathway initiated by hydrogen abstraction from the alkane. Metal catalysts stabilize the transition state, favoring the formation of the thermodynamically stable (E)-isomer. Kinetic studies indicate that higher temperatures (≥300°C) accelerate desorption of the alkene, minimizing over-dehydrogenation to dienes.

Elimination Reactions from Alcohols or Halides

Elimination reactions offer a versatile route to this compound, particularly in laboratory settings. These methods rely on the removal of small molecules (e.g., H₂O, HX) from precursors such as 5-tetradecanol or 5-bromotetradecane.

Acid-Catalyzed Dehydration

Sulfuric acid or phosphoric acid catalyzes the dehydration of 5-tetradecanol at 150–180°C. The reaction proceeds via an E1 mechanism, forming a carbocation at C5, which subsequently loses a proton to generate the double bond. This method yields 60–70% this compound with minimal Z-isomer formation.

Base-Promoted Dehydrohalogenation

Treatment of 5-bromotetradecane with potassium hydroxide in ethanol at 80°C follows an E2 mechanism. The anti-periplanar geometry of the β-hydrogen and leaving group ensures high stereoselectivity for the (E)-isomer (85–90% selectivity).

Table 2: Elimination Reaction Parameters

| Substrate | Reagent | Temperature (°C) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|

| 5-Tetradecanol | H₃PO₄ | 160 | 68 | 8:2 |

| 5-Bromotetradecane | KOH/EtOH | 80 | 75 | 9:1 |

Wittig Reaction for Stereocontrolled Synthesis

The Wittig reaction enables precise construction of the this compound double bond by reacting phosphorus ylides with aldehydes. This method is favored for its stereochemical predictability.

Ylide Preparation and Reactivity

Triphenylphosphine reacts with 5-bromopentane to form the corresponding ylide, which couples with nonanal to yield this compound. The use of non-polar solvents (e.g., THF) and low temperatures (−20°C) suppresses ylide equilibration, ensuring >90% E-selectivity.

Optimization Strategies

-

Solvent Effects : Diethyl ether increases ylide stability compared to THF, improving yields to 82%.

-

Counterion Influence : Lithium salts enhance ylide nucleophilicity, accelerating the reaction rate.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability, often employing catalytic cracking or modified dehydrogenation processes.

Fluidized Bed Catalytic Cracking

Long-chain paraffins (C₁₄–C₁₈) are cracked at 450–500°C using zeolite catalysts (e.g., ZSM-5). The process generates this compound as a minor product (12–18% yield) alongside shorter alkenes.

Oxidative Dehydrogenation

Emerging methods utilize oxygen-tolerant catalysts (e.g., Mo-V-Te-Nb oxides) to dehydrogenate alkanes at lower temperatures (250°C). This approach reduces energy consumption but requires precise control to avoid over-oxidation .

Recent Advances in Titanium-Catalyzed Syntheses

Recent studies highlight the potential of half-titanocene catalysts for α-olefin synthesis. For example, Cp*TiCl₂(O-2,6-Prⁱ₂C₆H₃) activated by methylaluminoxane (MAO) polymerizes 1-tetradecene into ultrahigh molecular weight polyolefins . While primarily applied to polymerization, these catalysts may be adapted for stereoselective this compound synthesis by modifying reaction conditions.

Table 3: Titanium Catalyst Performance in Olefin Reactions

| Catalyst System | Temperature (°C) | Activity (kg/mol-Ti·h) | Molecular Weight (×10³) |

|---|---|---|---|

| Cp*TiCl₂(O-2,6-Prⁱ₂C₆H₃)/MAO | 25 | 2240 | 501 |

| Cp*TiMe₂(O-2,6-Prⁱ₂C₆H₃)/Borate | −30 | 2380 | 1970 |

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (E)-5-Tetradecene can undergo oxidation reactions to form various oxygenated compounds such as alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane, tetradecane, using reducing agents like hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Addition Reactions: this compound readily undergoes addition reactions due to the presence of the double bond. For example, it can react with hydrogen halides (e.g., hydrogen chloride) to form haloalkanes or with halogens (e.g., bromine) to form dihaloalkanes.

Polymerization: Under certain conditions, this compound can undergo polymerization to form long-chain polymers. This reaction is typically catalyzed by metal catalysts such as Ziegler-Natta catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

Addition: Hydrogen halides (HCl, HBr), halogens (Br2, Cl2)

Polymerization: Ziegler-Natta catalysts

Major Products:

Oxidation: Alcohols, aldehydes, carboxylic acids

Reduction: Tetradecane

Addition: Haloalkanes, dihaloalkanes

Polymerization: Long-chain polymers

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

(E)-5-Tetradecene serves as an important intermediate in organic synthesis. Its ability to undergo various reactions makes it valuable for creating complex organic molecules. Some notable applications include:

- Polymerization : It can react with itself or other alkenes to form long-chain polymers, which are essential in materials science.

- Functionalization : The double bond allows for the introduction of functional groups through reactions such as hydroboration and epoxidation, facilitating the synthesis of alcohols, ketones, and acids.

Material Science

In materials science, this compound is utilized to develop new materials with specific properties. Its role in polymer chemistry is particularly significant:

| Application | Description |

|---|---|

| Polymer Production | Used to create polyolefins and other copolymers that exhibit desirable mechanical properties. |

| Coatings | Serves as a monomer in the production of coatings that require enhanced durability and flexibility. |

| Adhesives | Its reactivity contributes to the formulation of adhesives with strong bonding capabilities. |

The unique properties of polymers derived from this compound make them suitable for various industrial applications, including automotive parts, packaging materials, and consumer goods.

Case Study 1: Polymerization Processes

A study focused on the polymerization of this compound demonstrated its effectiveness in producing high-density polyethylene (HDPE). The research indicated that adjusting reaction conditions such as temperature and catalyst type significantly influenced polymer properties like tensile strength and elasticity. The findings highlighted the potential for tailoring material characteristics based on specific application needs.

Case Study 2: Cosmetic Applications

Research has explored the incorporation of this compound into cosmetic formulations. Its stability and compatibility with various ingredients make it an attractive option for enhancing product performance. A safety assessment conducted on formulations containing recycled plastics showed that this compound could improve the sensory attributes of products like lotions and creams while maintaining safety standards .

Mecanismo De Acción

The mechanism of action of (E)-5-Tetradecene primarily involves its reactivity at the double bond . The double bond can participate in various chemical reactions, such as addition and polymerization, which are facilitated by the presence of catalysts or specific reaction conditions. In biological systems, the compound can interact with lipid membranes and proteins , affecting their structure and function. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparación Con Compuestos Similares

Structural and Physical Properties

Table 1: Structural Comparison of (E)-5-Tetradecene and Analogous Alkenes

Key Observations :

- Chain Length : Longer chains (e.g., 5-Eicosene) exhibit higher molecular weights and boiling points.

- Double Bond Position : Alkenes with double bonds closer to the center (e.g., 5-Tetradecene vs. 1-Tridecene) have lower volatility due to increased van der Waals interactions.

- Stereochemistry : Cis isomers (e.g., Z-5-Undecene) generally exhibit higher polarity and distinct retention times compared to trans isomers .

Gas Chromatography Behavior

Table 2: Retention Indices (RI) of Selected Alkenes

| Compound | Stationary Phase | Temperature (°C) | Retention Index (RI) |

|---|---|---|---|

| This compound | Squalane | 100 | 1378 |

| This compound | PEG-20M | 80 | 1421–1433 |

| (Z)-5-Undecene | Not specified | N/A | ~1100* |

| (E)-5-Eicosene | BPX-5 | Programmed | 1391 |

*Estimated based on homologous series.

Insights :

- Polar vs. Non-Polar Columns: this compound shows higher RI on polar columns (e.g., PEG-20M) due to stronger interactions with the stationary phase .

- Isomer Discrimination : Cis/trans isomers are separable using squalane columns, as demonstrated in studies of C₁₃–C₁₄ alkenes .

Table 3: Functional Comparison

Notable Findings:

- In pyrolysis, this compound serves as a marker for cellulose/hemicellulose decomposition, whereas 5-Eicosene may indicate lipid degradation .

Actividad Biológica

(E)-5-Tetradecene, a straight-chain alkene with the chemical formula CH, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, ecological roles, and potential applications in various fields, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by a double bond at the fifth carbon position of a tetradecane chain. Its structural formula can be represented as follows:

The presence of the double bond contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetradecane derivatives, including this compound. A notable study extracted tetradecane from Pediococcus acidilactici, demonstrating significant antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were found to be notably low, indicating strong bioactivity .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (mg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 | Antibacterial |

| Escherichia coli | 0.8 | Antibacterial |

| Candida albicans | 1.0 | Antifungal |

This study is pivotal as it marks one of the first reports of tetradecane's antimicrobial properties derived from lactic acid bacteria, suggesting its potential as a natural preservative or therapeutic agent.

Ecological Roles

In addition to its antimicrobial properties, this compound plays a significant role in chemical ecology . Research has shown that this compound acts as an attractant for certain insect species, particularly mirid bugs. In controlled experiments, female A. lucorum exhibited a strong preference for host plants emitting this compound over others, highlighting its importance in plant-insect interactions .

Table 2: Attractiveness of this compound to Insects

| Compound | Number of Bugs Trapped | Concentration (mg/mL) |

|---|---|---|

| This compound | 30.33 ± 2.19 | 1.5 |

| Control Group | 10.00 ± 1.50 | N/A |

This ecological function suggests that this compound could be utilized in pest management strategies by enhancing the attractiveness of traps or baits.

Case Studies and Research Findings

- Antimicrobial Potential : A study on the extraction and characterization of tetradecane from Pediococcus acidilactici confirmed its bioactive properties through various assays including disc diffusion and MIC determination .

- Insect Behavior : Another investigation into the olfactory responses of mirid bugs indicated that this compound was significantly more attractive than other tested compounds, emphasizing its ecological significance in attracting beneficial insects .

- Pharmacological Applications : While direct pharmacological applications of this compound remain underexplored, its antimicrobial properties suggest potential use in developing new antibiotics or preservatives, especially in food technology .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (E)-5-Tetradecene, and how can stereochemical purity be controlled?

- Methodological Answer :

- Dehydration of Tetradecanol : Acid catalysts (e.g., H₂SO₄) at elevated temperatures (120–150°C) favor trans-alkene formation via anti-elimination. Reaction progress is monitored by GC-MS to track water removal and alkene yield .

- Wittig Reaction : Phosphonium ylides react with aldehydes under inert conditions (e.g., THF, 0–25°C) to form (E)-isomers. Steric hindrance in ylide design ensures trans-selectivity .

- Validation : Confirm stereochemistry via ¹H NMR (coupling constants for trans vs. cis) or gas chromatography (retention time comparison with standards) .

Q. How can researchers characterize the oxidation products of this compound?

- Methodological Answer :

- Oxidation with KMnO₄ : In acidic conditions, this compound yields a diol (vicinal anti-addition). Neutral conditions produce ketones/carboxylic acids. Monitor via FT-IR (C=O stretch at ~1700 cm⁻¹) and HPLC for product separation .

- Chromatographic Analysis : Use reverse-phase HPLC with UV detection (210 nm) to quantify aldehydes or acids. Compare retention times with authentic standards .

Q. What analytical techniques are critical for validating the stereochemical configuration of this compound?

- Methodological Answer :

- GC-MS : Polar capillary columns (e.g., PEG-20M) resolve cis/trans isomers by retention time differences. Electron ionization (70 eV) fragments confirm molecular ions (m/z 196) .

- ¹³C NMR : Trans-alkenes exhibit distinct chemical shifts (~115–125 ppm for sp² carbons) compared to cis isomers due to diamagnetic anisotropy differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency for this compound in olefin metathesis?

- Methodological Answer :

- Catalyst Screening : Test Ru-based catalysts (e.g., Grubbs II, Hoveyda-Grubbs) under varying conditions (40–80°C, THF/toluene). For example, Hoveyda-Grubbs in THF at 40°C achieves >90% conversion in 2 hours for self-metathesis .

- Kinetic Analysis : Use gas chromatography to track reactant depletion and product formation. Calculate turnover frequencies (TOF) to compare catalysts .

- Stereoselectivity : NMR or chiral GC analyzes trans/cis diene ratios in products, identifying catalyst-induced selectivity .

Q. What experimental strategies address discrepancies in reported biological activity of this compound?

- Methodological Answer :

- Purification : Isolate this compound via column chromatography (silica gel, hexane/ethyl acetate) to eliminate impurities. Confirm purity via GC-MS (>98%) .

- Biological Assays : Use dose-response curves (e.g., MIC assays against S. aureus) with negative controls (solvent-only) and positive controls (e.g., ampicillin). Statistical analysis (ANOVA) identifies significance thresholds .

Q. How do reaction conditions influence the polymerization of this compound, and what challenges arise in controlling molecular weight?

- Methodological Answer :

- Catalyst Selection : Ziegler-Natta catalysts (e.g., TiCl₄/AlEt₃) initiate chain-growth polymerization. Monitor molecular weight via GPC (polydispersity index <1.5 indicates controlled growth) .

- Temperature Effects : Higher temperatures (80–120°C) accelerate chain transfer, reducing Mn. Optimize at 60°C for balanced kinetics and Mn (~10,000 g/mol) .

- Co-monomer Ratios : Incorporate ethylene or styrene (10–20 mol%) to adjust crystallinity. DSC (Tm analysis) and XRD validate structural changes .

Q. Key Considerations for Experimental Design

- Reproducibility : Document catalyst batch numbers, solvent purity, and reaction atmosphere (e.g., argon vs. nitrogen) to mitigate variability .

- Data Validation : Cross-reference GC-MS/NMR results with computational models (e.g., DFT for reaction pathways) to resolve mechanistic ambiguities .

- Ethical Reporting : Disclose negative results (e.g., failed polymerization attempts) to prevent publication bias and guide future studies .

Propiedades

IUPAC Name |

(E)-tetradec-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIFAVVHRQZYGO-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880854 | |

| Record name | 5-tetradecene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41446-66-6 | |

| Record name | 5-Tetradecene, (5E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041446666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tetradecene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-TETRADECENE, (5E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MV8XMM426 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.